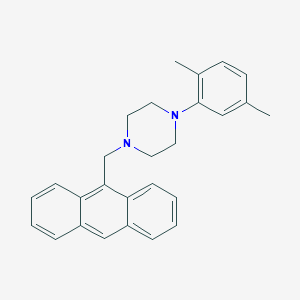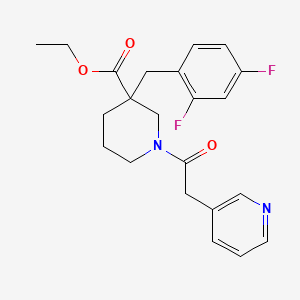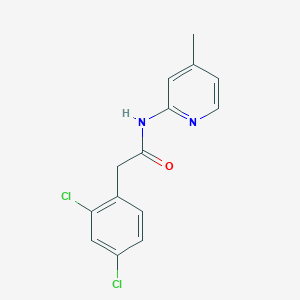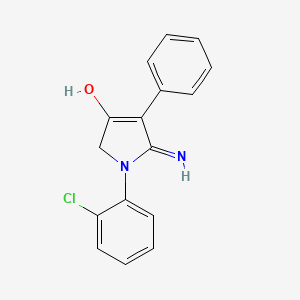![molecular formula C10H10FN3OS B6120268 5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as FBTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. FBTA belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of FBTA is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. For instance, FBTA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. FBTA has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of RNA.
Biochemical and Physiological Effects:
FBTA has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. For instance, FBTA has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FBTA has also been shown to modulate the immune system by enhancing the activity of natural killer cells, which play an important role in the defense against cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBTA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Moreover, FBTA has been shown to exhibit potent biological activity at low concentrations, which makes it a promising lead compound for drug discovery and development. However, FBTA also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions can be pursued to further explore the potential applications of FBTA in drug discovery and development. For instance, more studies are needed to elucidate the mechanism of action of FBTA and to identify its molecular targets. Moreover, structural modifications of FBTA can be explored to optimize its biological activity and to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, in vivo studies are needed to evaluate the efficacy and safety of FBTA in animal models and to identify potential drug-drug interactions. Overall, FBTA represents a promising lead compound for the development of new drugs with diverse biological activities.
Métodos De Síntesis
FBTA can be synthesized by the reaction of 2-fluorobenzyl chloride with sodium azide followed by the reduction of the resulting azide with sodium borohydride. The resulting intermediate is then reacted with thioacetic acid to yield FBTA. This synthesis method has been reported in several scientific articles and has been optimized to yield high purity and yield of FBTA.
Aplicaciones Científicas De Investigación
FBTA has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the antifungal, antiviral, and anticancer properties of FBTA. For instance, FBTA has been shown to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in immunocompromised individuals. FBTA has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2, which cause cold sores, genital herpes, and other infections. Moreover, FBTA has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-8-4-2-1-3-7(8)5-16-6-9-12-10(15)14-13-9/h1-4H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGHALIVQCDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NNC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6120188.png)


![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)


![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)